molecular formula C11H8FN3O3 B8480809 2-Fluoro-5-(6-nitropyridin-3-yloxy)benzenamine

2-Fluoro-5-(6-nitropyridin-3-yloxy)benzenamine

Cat. No. B8480809
M. Wt: 249.20 g/mol
InChI Key: BUAFCEDNZYUBSU-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

Using a procedure analogous to Example A3, 3-amino-4-fluorophenol (0.127 g, 1.0 mmol) and 5-bromo-2-nitropyridine (0.203 g, 1.0 mmol) were combined to afford 2-fluoro-5-(6-nitropyridin-3-yloxy)benzenamine (0.098 g, 39% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 8.36 (d, J=2.8 Hz, 1H), 8.30 (d, J=8.8 Hz, 1H), 7.56 (dd, J=8.8, 2.8 Hz, 1H), 7.07 (m, 1H), 6.53 (dd, J=7.6, 3.2 Hz, 1H), 6.31 (s, 1H), 5.48 (s, 2H); MS (ESI) m/z: 250.0 (M+H+).
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
0.203 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].Br[C:11]1[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[N:15][CH:16]=1>>[F:8][C:7]1[CH:6]=[CH:5][C:4]([O:9][C:11]2[CH:16]=[N:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:3][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
0.127 g
Type
reactant
Smiles
NC=1C=C(C=CC1F)O
Step Two
Name
Quantity
0.203 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC=1C=NC(=CC1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 0.098 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.